molecular formula C28H19NS2 B14547661 3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine CAS No. 62218-74-0

3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine

Cat. No.: B14547661
CAS No.: 62218-74-0
M. Wt: 433.6 g/mol
InChI Key: RANOPWLJHVCDHH-UHFFFAOYSA-N
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Description

3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halogenated benzothiophene in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety protocols and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzothiophenes with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiophene: A simpler analog with similar structural features.

    3-Phenyl-1-benzothiophene: Another related compound with a different substitution pattern.

    N-Phenylbenzothiophene: A compound with a similar amine substitution.

Uniqueness

3-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine is unique due to its specific substitution pattern and the presence of multiple benzothiophene rings. This structural complexity can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62218-74-0

Molecular Formula

C28H19NS2

Molecular Weight

433.6 g/mol

IUPAC Name

3-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)-1-benzothiophen-2-amine

InChI

InChI=1S/C28H19NS2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)30-27(25)29-28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)31-28/h1-18,29H

InChI Key

RANOPWLJHVCDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)NC4=C(C5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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